Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate
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Overview
Description
Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridine moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate typically involves the reaction of 3-formyl-4-hydroxypyridine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Tert-butyl (3-carboxy-4-hydroxypyridin-2-YL)methylcarbamate.
Reduction: Tert-butyl (3-hydroxymethyl-4-hydroxypyridin-2-YL)methylcarbamate.
Substitution: Tert-butyl (3-formyl-4-alkoxypyridin-2-YL)methylcarbamate.
Scientific Research Applications
Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxypyridine moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate: Similar structure but with a methoxy group instead of a formyl group.
Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Contains a different substituent on the pyridine ring.
Uniqueness
Tert-butyl (3-formyl-4-hydroxypyridin-2-YL)methylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. The presence of both a formyl and a hydroxyl group on the pyridine ring allows for diverse chemical transformations and interactions .
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
tert-butyl N-[(3-formyl-4-oxo-1H-pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-6-9-8(7-15)10(16)4-5-13-9/h4-5,7H,6H2,1-3H3,(H,13,16)(H,14,17) |
InChI Key |
LDKDSRMIMPPGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=O)C=CN1)C=O |
Origin of Product |
United States |
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